molecular formula C20H18N2O B2625244 (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile CAS No. 637748-31-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile

Cat. No.: B2625244
CAS No.: 637748-31-3
M. Wt: 302.377
InChI Key: FZAPCQYPDWCHIB-NTCAYCPXSA-N
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Description

(2E)-2-(1,3-Benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a benzoxazole heterocycle and a bulky 4-tert-butylphenyl substituent. Its structure combines an electron-deficient acrylonitrile group with an electron-rich aromatic system, enabling applications in materials science and medicinal chemistry. The compound’s rigid planar geometry, conferred by the conjugated double bond and aromatic rings, facilitates π-π stacking interactions, which are critical for solid-state packing and optoelectronic properties .

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-20(2,3)16-10-8-14(9-11-16)12-15(13-21)19-22-17-6-4-5-7-18(17)23-19/h4-12H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAPCQYPDWCHIB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the prop-2-enenitrile moiety. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Prop-2-enenitrile Moiety: This step may involve the reaction of the benzoxazole intermediate with a nitrile-containing reagent under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: Substitution reactions can introduce new substituents onto the benzoxazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. Specifically, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile has shown potential in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research has demonstrated that similar benzoxazole derivatives can effectively target specific pathways in cancer cells, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

Benzoxazole derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures to (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Photophysical Properties

Due to its conjugated structure, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to absorb light and emit fluorescence can be harnessed in optoelectronic devices .

Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with specific optical or electronic properties. Its incorporation into polymer matrices can enhance the material's performance in applications such as sensors or light-harvesting systems.

Synthesis and Characterization

A comprehensive study was conducted on the synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile using various synthetic routes. The characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Biological Evaluation

In a recent biological evaluation, the compound was tested for its anticancer properties against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents . Additionally, the compound's antimicrobial activity was assessed using standard disk diffusion methods against clinical isolates, showing promising results.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties may influence the performance of devices in which it is incorporated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds:

Benzothiazole Derivatives CCG-63802: (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile CCG-63808: (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile Comparison: The benzothiazole ring in CCG-63802/63808 replaces the benzoxazole in the target compound. Sulfur in benzothiazole vs. oxygen in benzoxazole alters electronic properties: benzothiazole has lower electronegativity, reducing dipole moments and enhancing lipophilicity. Both classes retain the α,β-unsaturated nitrile group, which confers electrophilicity and cysteine-dependent reactivity, critical for inhibiting RGS proteins (regulators of G-protein signaling) .

Pyridine-Substituted Acrylonitriles (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) (2Z)-3-(9-Ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III) Comparison: Pyridine substituents introduce nitrogen lone pairs, enhancing intermolecular hydrogen bonding and π-stacking. Compound I exhibits dual conformers (anti/syn) in the solid state due to solvent interactions, unlike the rigid E-configuration of the target compound . The tert-butyl group in the target compound increases steric bulk, reducing crystal symmetry (lower Z’) compared to diphenylamino or carbazole derivatives .

Reactivity :

  • The α,β-unsaturated nitrile group in all compounds reacts with cysteine thiols via Michael addition, limiting their utility as selective biochemical probes without extensive mechanistic validation .

Electronic and Photophysical Properties

HOMO-LUMO Gaps (DFT Calculations) :

  • Target Compound : Estimated gap of ~3.2 eV (similar to benzothiazole analogs).
  • Compound I (Pyridine): Gap = 2.8 eV; reduced due to electron-donating diphenylamino group .
  • DCTB Matrix (): 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile shows strong UV absorption (λₘₐₓ = 350 nm), highlighting the role of tert-butyl in tuning optoelectronic properties .

Solid-State Interactions :

  • The target compound’s tert-butyl group disrupts π-π stacking, whereas diphenylamino derivatives exhibit stronger intermolecular interactions .

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile has gained attention in recent years due to its potential biological activities. This article aims to explore its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure

The molecular formula for this compound is C18H18N2OC_{18}H_{18}N_2O, and its structure features a benzoxazole moiety, a prop-2-enenitrile group, and a tert-butylphenyl substituent. The presence of these functional groups suggests possible interactions with biological systems.

Synthesis

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile typically involves the condensation of appropriate precursors under acidic conditions. A common method includes the reaction of benzoxazole derivatives with substituted phenyl compounds in the presence of catalysts such as ammonium acetate in a solvent like acetic acid. This method allows for good yields and purity of the product.

Antimicrobial Properties

Research has indicated that compounds containing benzoxazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoxazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitrile group in this specific compound may enhance its ability to penetrate microbial membranes, contributing to its efficacy.

Anticancer Activity

The anticancer potential of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-tert-butylphenyl)prop-2-enenitrile has been evaluated in vitro against several cancer cell lines. It has been found to induce apoptosis in human breast cancer cells by activating caspase pathways . The molecular interactions involving the benzoxazole moiety are believed to play a crucial role in this mechanism.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This activity could be attributed to the modulation of signaling pathways involved in inflammation.

Case Studies

StudyFindingsMethodology
Antimicrobial Activity Effective against S. aureus and E. coliDisk diffusion assay
Anticancer Activity Induces apoptosis in breast cancer cellsMTT assay and flow cytometry
Anti-inflammatory Effects Reduces TNF-alpha and IL-6 levelsELISA assays

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